3-Oxo-1,3-dihydro-2-benzofuran-1-carbonyl chloride
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Overview
Description
3-OXO-1H-2-BENZOFURAN-1-CARBONYL CHLORIDE: is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds that contain a fused benzene and furan ring. This particular compound is characterized by the presence of a carbonyl chloride group attached to the benzofuran ring, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-OXO-1H-2-BENZOFURAN-1-CARBONYL CHLORIDE typically involves the acylation of benzofuran derivatives. One common method is the reaction of benzofuran with oxalyl chloride in the presence of a catalyst such as dimethylformamide (DMF). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride group.
Industrial Production Methods: Industrial production of this compound often involves large-scale acylation reactions using automated reactors. The process is optimized for high yield and purity, with stringent control over reaction conditions such as temperature, pressure, and solvent composition.
Chemical Reactions Analysis
Types of Reactions: 3-OXO-1H-2-BENZOFURAN-1-CARBONYL CHLORIDE undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Reduction Reactions: The compound can be reduced to form benzofuran derivatives with hydroxyl or alkyl groups.
Oxidation Reactions: Oxidation can lead to the formation of benzofuran-2-carboxylic acid derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents like ammonia, primary or secondary amines, alcohols, and thiols are commonly used. Conditions typically involve mild temperatures and the presence of a base such as pyridine.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed under acidic or basic conditions.
Major Products:
Amides, Esters, and Thioesters: Formed from substitution reactions.
Hydroxyl or Alkyl Benzofuran Derivatives: Resulting from reduction reactions.
Benzofuran-2-carboxylic Acid Derivatives: Produced through oxidation reactions.
Scientific Research Applications
Chemistry: 3-OXO-1H-2-BENZOFURAN-1-CARBONYL CHLORIDE is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes. Its reactivity makes it a valuable building block in organic synthesis.
Biology: In biological research, this compound is used to synthesize benzofuran derivatives with potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is a precursor in the synthesis of drugs that target specific enzymes or receptors. Benzofuran derivatives have been studied for their potential use in treating diseases such as cancer, Alzheimer’s, and bacterial infections.
Industry: In the industrial sector, 3-OXO-1H-2-BENZOFURAN-1-CARBONYL CHLORIDE is used in the production of specialty chemicals, including polymers and resins. Its reactivity allows for the modification of polymer properties, enhancing their performance in various applications.
Mechanism of Action
The mechanism of action of 3-OXO-1H-2-BENZOFURAN-1-CARBONYL CHLORIDE is primarily based on its ability to react with nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical reactions to form new compounds with desired properties.
Molecular Targets and Pathways: In biological systems, benzofuran derivatives synthesized from this compound can interact with specific enzymes or receptors, modulating their activity. For example, some benzofuran derivatives have been shown to inhibit enzymes involved in cancer cell proliferation or to bind to receptors implicated in neurodegenerative diseases.
Comparison with Similar Compounds
Benzofuran-2-carboxylic Acid: Similar structure but with a carboxylic acid group instead of a carbonyl chloride group.
3-OXO-1H-2-BENZOFURAN-1-CARBOXYLIC ACID: Contains a carboxylic acid group instead of a carbonyl chloride group.
2-Benzofuran-1-carbonyl Chloride: Similar structure but with the carbonyl chloride group at a different position on the benzofuran ring.
Uniqueness: 3-OXO-1H-2-BENZOFURAN-1-CARBONYL CHLORIDE is unique due to its specific reactivity profile. The presence of the carbonyl chloride group allows for a wide range of chemical transformations, making it a versatile intermediate in organic synthesis. Its ability to form stable derivatives with various nucleophiles sets it apart from similar compounds.
Properties
CAS No. |
75724-95-7 |
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Molecular Formula |
C9H5ClO3 |
Molecular Weight |
196.58 g/mol |
IUPAC Name |
3-oxo-1H-2-benzofuran-1-carbonyl chloride |
InChI |
InChI=1S/C9H5ClO3/c10-8(11)7-5-3-1-2-4-6(5)9(12)13-7/h1-4,7H |
InChI Key |
XYKAJXOSGYGAMQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(OC2=O)C(=O)Cl |
Origin of Product |
United States |
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